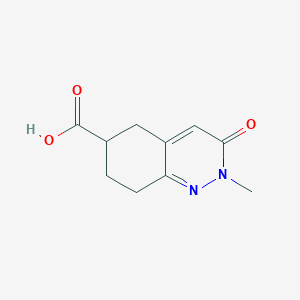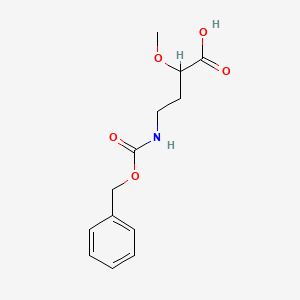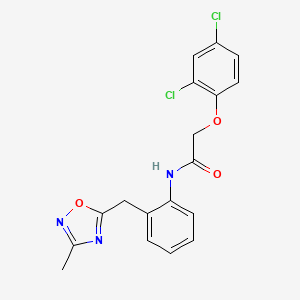![molecular formula C18H27N7O2 B2495902 8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919034-97-2](/img/no-structure.png)
8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C18H27N7O2 and its molecular weight is 373.461. The purity is usually 95%.
BenchChem offers high-quality 8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione:
Antitumor Activity
This compound has shown significant potential in antitumor research. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines. It has been particularly effective against central nervous system (CNS) cancers, exhibiting substantial growth inhibition and total growth inhibition metrics .
Electrochemical Behavior
The electrochemical properties of this compound have been explored using cyclic voltammetry. This technique has been employed to study its oxidation and reduction behavior at glassy carbon electrodes. Such studies are crucial for understanding the compound’s redox properties, which can be applied in developing electrochemical sensors and other analytical tools .
Crystal Structure Analysis
The detailed crystal structure of this compound has been determined, providing insights into its molecular geometry and intermolecular interactions. This information is valuable for rational drug design and understanding the compound’s physicochemical properties .
Synthesis of Derivatives
This compound serves as a key intermediate in the synthesis of various derivatives, which are used in medicinal chemistry. For example, it has been used to synthesize benzimidazole derivatives, which have applications in treating various diseases .
Veterinary Medicine
In veterinary medicine, derivatives of this compound are employed as intermediates in the development of drugs for animal health. These derivatives have shown efficacy in treating infections and other conditions in animals .
Pharmaceutical Intermediates
The compound is also used as an intermediate in the synthesis of pharmaceutical agents. Its unique structure allows for the creation of complex molecules that can be used in drug development for various therapeutic areas .
Antimicrobial Activity
Research has indicated that this compound and its derivatives possess antimicrobial properties. They have been tested against a range of bacterial and fungal strains, showing promising results in inhibiting microbial growth .
CNS Drug Development
Given its effectiveness against CNS cancer cell lines, this compound is being investigated for its potential in developing drugs targeting the central nervous system. This includes treatments for neurodegenerative diseases and other CNS disorders .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the reaction of 2,6-diamino-7-methylpurine-9(8H)-one with ethyl 4-(2-chloroethyl)piperazine-1-carboxylate followed by cyclization with acetic anhydride and trimethylorthoformate.", "Starting Materials": [ "2,6-diamino-7-methylpurine-9(8H)-one", "ethyl 4-(2-chloroethyl)piperazine-1-carboxylate", "acetic anhydride", "trimethylorthoformate" ], "Reaction": [ "Step 1: Ethyl 4-(2-chloroethyl)piperazine-1-carboxylate is reacted with 2,6-diamino-7-methylpurine-9(8H)-one in the presence of a base such as potassium carbonate to form the intermediate 8-(2-(4-ethylpiperazin-1-yl)ethyl)-2,6-diamino-7-methylpurine-9(8H)-one.", "Step 2: The intermediate is then cyclized with acetic anhydride and trimethylorthoformate to form the final compound, 8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione." ] } | |
Número CAS |
919034-97-2 |
Nombre del producto |
8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
Fórmula molecular |
C18H27N7O2 |
Peso molecular |
373.461 |
Nombre IUPAC |
6-[2-(4-ethylpiperazin-1-yl)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C18H27N7O2/c1-5-22-6-8-23(9-7-22)10-11-24-12(2)13(3)25-14-15(19-17(24)25)21(4)18(27)20-16(14)26/h5-11H2,1-4H3,(H,20,26,27) |
Clave InChI |
GJPHSANXQWQUNP-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CCN2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(allylthio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2495819.png)



![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2495829.png)
![N-(2-chloro-4-methylphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2495830.png)
![(2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2495832.png)

![7-[Chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2495835.png)
![4-{4-[(4-methylphenyl)sulfonyl]piperazino}-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2495836.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-4-methoxy-N,1-dimethyl-6-oxopyridine-3-carboxamide](/img/structure/B2495838.png)


